6-Amino-1,3-dimethyl-5-nitrosouracil

説明

Significance and Research Context of 6-Amino-1,3-dimethyl-5-nitrosouracil

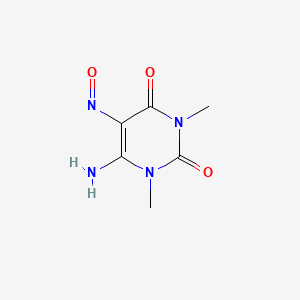

This compound, also known by the acronym DANU, is a heterocyclic compound derived from uracil (B121893). Its chemical structure features a pyrimidine-2,4(1H,3H)-dione backbone with methyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5. This specific arrangement of functional groups, particularly the electron-withdrawing nitroso group, imparts distinct chemical reactivity that makes it a valuable and versatile intermediate in organic synthesis.

The primary significance of this compound in the chemical and pharmaceutical industries lies in its role as a key precursor for the synthesis of more complex molecules. chemicalbook.com It is notably used as a starting material or intermediate in the production of purine (B94841) derivatives, such as the well-known methylxanthines caffeine (B1668208) and theophylline (B1681296). rsc.org Its utility also extends to the synthesis of other biologically relevant compounds, including theacrine and various lumazine (B192210) derivatives. The reactivity of the compound facilitates nucleophilic substitution and cyclization reactions, which are fundamental processes in the construction of diverse heterocyclic frameworks.

In the broader research context, this compound is a subject of interest in medicinal chemistry and pharmacology. Its structural similarity to endogenous nucleobases suggests potential interactions with biological macromolecules like nucleic acids and proteins, which is a focal point of study. Preliminary research has explored its potential antimicrobial and anticancer properties.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 6-amino-1,3-dimethyl-5-nitropyrimidine-2,4-dione | clearsynth.com |

| Molecular Formula | C₆H₈N₄O₃ | scbt.com |

| Molecular Weight | 184.15 g/mol | scbt.com |

| CAS Number | 6632-68-4 | nist.gov |

Historical Perspective of Uracil Derivatives in Chemical and Biological Sciences Relevant to this compound

The study of this compound is rooted in the long history of uracil and its derivatives in science. Uracil was first named in 1885 by the German chemist Robert Behrend during his work on uric acid derivatives. wikipedia.org Its isolation from yeast nuclein in 1900 by Alberto Ascoli solidified its identity as a fundamental component of nucleic acids, specifically RNA. wikipedia.org

Uracil and its derivatives are recognized as privileged structures in drug discovery due to their wide range of biological activities and synthetic accessibility. nih.govnih.gov The journey of uracil-based compounds as therapeutic agents began in the mid-20th century. One of the earliest and most well-known examples is 5-fluorouracil, a pharmacologically active derivative that emerged from the understanding that tumor cells might have different metabolic requirements for uracil compared to healthy cells. nih.gov This discovery spurred extensive research into modifying the uracil scaffold to create new therapeutic agents. nih.gov

Over the decades, chemists have systematically modified the uracil ring at the N(1), N(3), C(5), and C(6) positions to develop derivatives with improved properties. nih.gov This research has led to a vast number of compounds with applications as antiviral and anti-tumor agents, among others. nih.govnih.gov The development of this compound is a direct result of this ongoing effort to create functionalized pyrimidine (B1678525) building blocks for synthesizing complex heterocyclic systems and new potential therapeutic agents. researchgate.net The substitutions at the N1, N3, C5, and C6 positions in this specific molecule are a testament to the established strategies for creating synthetically useful and biologically interesting uracil derivatives. nih.gov

Scope and Objectives of Contemporary Research on this compound

Contemporary research on this compound is multifaceted, primarily focusing on its synthetic utility, chemical reactivity, and structural characteristics. A significant area of investigation is its application as a building block in organic chemistry. chemicalbook.com

A key objective is to leverage its reactivity to construct complex molecular architectures. Researchers utilize it in reactions with various reagents to synthesize a range of fused heterocyclic compounds. researchgate.net For instance, its reaction with benzylidenetriphenylphosphoranes is a known method for producing theophylline derivatives. rsc.org Similarly, its reactions with thiols have been shown to yield a variety of products through condensation and oxidation-reduction pathways, including pteridine-2,4-diones and purine-2,6-diones. rsc.org The reaction with lead tetraacetate has also been a subject of novel chemical investigation. acs.org These studies aim to expand the synthetic toolbox available to chemists for creating new pharmaceutical and materials science compounds.

Another focus of modern research is the detailed characterization of the compound's structural and physicochemical properties. Studies have investigated its crystal structure, revealing details about bond lengths and the planarity of the molecule. iucr.org Research has also delved into its existence in different tautomeric forms, such as the nitrone–enamine and oxime–imine forms, which can significantly influence its chemical behavior and reactivity in different environments. Understanding these tautomeric preferences is crucial for predicting reaction outcomes and potential biological interactions.

Finally, while avoiding clinical aspects, academic research continues to probe the fundamental biological interactions of this molecule. The objectives of these studies are to understand how the compound interacts with biological targets at a molecular level, driven by its unique electronic and structural features.

| Reaction / Application | Description | Resulting Compounds | Reference |

|---|---|---|---|

| Precursor for Purines | Serves as a key intermediate in the synthesis of xanthine (B1682287) alkaloids. | Theophylline, Caffeine | rsc.org |

| Reaction with Phosphoranes | Treatment with benzylidenetriphenylphosphoranes leads to cyclization. | Theophylline derivatives | rsc.org |

| Reaction with Thiols | Undergoes condensation and redox reactions with various thiols. | Disulfides, Pteridines, Purines | rsc.org |

| Heterocyclic Synthesis | Used as a starting material for building more complex fused ring systems. | Lumazine derivatives, Pyrimidopteridines | rsc.org |

| Structural Analysis | X-ray crystallography has been used to determine its solid-state structure. | Detailed molecular geometry | iucr.org |

Structure

3D Structure

特性

IUPAC Name |

6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-9-4(7)3(8-13)5(11)10(2)6(9)12/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBDANYXBKROBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029280, DTXSID001176363 | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663120 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6632-68-4, 58537-55-6 | |

| Record name | 6-Amino-1,3-dimethyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6632-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006632684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058537556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DANU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-amino-1,3-dimethyl-5-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-1,3-dimethyl-5-nitrosouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-2,4,5(3H)-pyrimidinetrione 5-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-1,3-dimethyl-5-nitrosouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.936 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dihydro-6-imino-1,3-dimethyl-3H-pyrimidine-2,4,5-trione 5-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61X94ZW9M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 6 Amino 1,3 Dimethyl 5 Nitrosouracil

Established Synthetic Routes to 6-Amino-1,3-dimethyl-5-nitrosouracil

The principal synthetic strategies for obtaining this compound are well-documented in chemical literature. These methods are characterized by their reaction conditions and the nature of the starting materials.

Nitrosation of 6-Amino-1,3-dimethyluracil (B104193) Precursor

A common and direct approach to synthesizing this compound involves the nitrosation of 6-amino-1,3-dimethyluracil. This reaction specifically targets the highly nucleophilic C5 position of the pyrimidine (B1678525) ring. nih.gov

The most widely reported method for the synthesis of this compound is the reaction of 6-amino-1,3-dimethyluracil with sodium nitrite (B80452) in an acidic environment. In this procedure, the 6-amino-1,3-dimethyluracil precursor is dissolved in a dilute acid, such as hydrochloric or acetic acid, and then treated with an aqueous solution of sodium nitrite. The reaction is typically initiated at a reduced temperature of around 10°C to control the exothermic nature of the nitrosation. The resulting product, this compound, precipitates from the reaction mixture as a distinctively colored solid.

| Parameter | Typical Range | Optimal Value |

| Temperature | 10–75°C | 60–75°C |

| NaNO₂:Molar Ratio | 1:1–1.2 | 1:1.05 |

| Acid Concentration | 5–10% (v/v) | 10% H₂SO₄ or CH₃COOH |

| Reaction Time | 20–40 min | 30 min |

| Yield | 70–75% | 75% |

| This table displays the typical and optimal reaction parameters for the synthesis of this compound via nitrosation of 6-Amino-1,3-dimethyluracil using sodium nitrite in acidic media. |

Post-reaction, the crude product is isolated by filtration and can be further purified by recrystallization from a solvent mixture, such as ethanol (B145695) and water, to achieve high purity.

While sodium nitrite in acidic media is the conventional choice, research has explored other nitrosating agents to potentially improve reaction efficiency and regioselectivity. researchgate.net One such alternative is isoamyl nitrite, which can be used under neutral conditions or in solvents like acetic anhydride (B1165640). researchgate.net The use of isoamyl nitrite in acetic anhydride is reported to enhance regioselectivity by minimizing water content, thereby reducing the likelihood of hydrolysis side reactions. However, the yields achieved with this method are comparable to the traditional sodium nitrite approach, and the higher cost of isoamyl nitrite often limits its application on an industrial scale.

Studies on the nitrosation of aminopyrimidine derivatives have highlighted the importance of controlling regioselectivity, as the enaminone functionality present in these molecules offers multiple potential sites for reaction. researchgate.net The choice of nitrosating agent and reaction conditions plays a crucial role in directing the nitroso group to the desired C5 position of the uracil (B121893) ring. nih.govresearchgate.net

Nitration-Amination Sequential Synthesis of this compound

An alternative synthetic strategy to this compound involves a two-step sequence: the nitration of a 1,3-dimethyluracil (B184088) intermediate followed by the catalytic amination of the resulting nitro derivative. This pathway offers an alternative route that can be advantageous in specific synthetic contexts.

The initial step in this sequence is the nitration of 1,3-dimethyluracil. This is typically achieved by treating 1,3-dimethyluracil with a strong nitrating agent, such as fuming nitric acid in the presence of concentrated sulfuric acid. The reaction is conducted at low temperatures (0–5°C) to control the reaction rate and prevent over-nitration or degradation of the starting material. This process introduces a nitro group at the 5-position of the uracil ring, yielding 1,3-dimethyl-5-nitrouracil.

| Parameter | Range |

| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) |

| Temperature | 0–5°C |

| Reaction Time | 2–4 h |

| Yield | 65–70% |

| This table outlines the reaction conditions for the nitration of 1,3-dimethyluracil. |

The intermediate, 1,3-dimethyl-5-nitrouracil, is then isolated from the reaction mixture.

The final step in this sequential synthesis is the amination of the 1,3-dimethyl-5-nitrouracil intermediate. This transformation is commonly carried out via catalytic hydrogenation. The nitro derivative is subjected to hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), and a source of ammonia, often in a solvent like methanol. This reaction reduces the nitro group to an amino group, yielding the final product, this compound.

| Parameter | Value |

| H₂ Pressure | 3 bar |

| Temperature | 30–50°C |

| NH₃:Molar Ratio | 5:1 |

| Yield | 80–85% |

| This table presents the key metrics for the catalytic amination of 1,3-dimethyl-5-nitrouracil. |

Patent-Optimized Synthesis Methods for this compound

The synthesis involves a two-step approach:

Condensation: Dehydrated cyanoacetic acid reacts with 1,3-dimethylurea (B165225) in the presence of acetic anhydride. google.com A key innovation in this step is the use of a specialized diatomite-DCC (dicyclohexylcarbodiimide) condensing agent, which facilitates the reaction to produce 1,3-dimethylcyanoacetylurea with high efficiency. google.com This intermediate is obtained at a yield of 93.7% with a purity of 99.8%.

Cyclization: The resulting 1,3-dimethylcyanoacetylurea is treated with sodium hydroxide (B78521) (NaOH) at an elevated temperature (90–95°C) and controlled pH (9–9.5) to induce ring closure. The final product is then precipitated. This cyclization step is highly effective, leading to a final product yield of 94.3% and a purity of 99.8%.

Table 1: Key Parameters of Patent-Optimized Synthesis (CN115260106A)

| Reaction Step | Reactants/Reagents | Key Conditions | Reported Yield | Reported Purity |

|---|---|---|---|---|

| Condensation | Cyanoacetic acid, 1,3-dimethylurea, Acetic anhydride, Diatomite-DCC agent | Vacuum dehydration of cyanoacetic acid (0.092 MPa, 82°C) | 93.7% (for 1,3-dimethylcyanoacetylurea) | 99.8% |

| Cyclization | 1,3-Dimethylcyanoacetylurea, Sodium Hydroxide (NaOH) | pH 9–9.5, Temperature 90–95°C | 94.3% (for 6-Amino-1,3-dimethyluracil) | 99.8% |

Green Chemistry Principles in Synthetic Approaches to this compound

The synthesis of this compound has been increasingly influenced by the principles of green chemistry, aiming to reduce environmental impact through optimized reaction conditions and waste minimization.

Environmentally Benign Reaction Conditions and Process Optimization

Efforts to create more environmentally friendly synthetic routes focus on the selection of reagents and the optimization of reaction parameters. google.com In the traditional nitrosation of 6-amino-1,3-dimethyluracil, the choice of acid is critical. While strong acids like hydrochloric acid (HCl) are effective, the use of a weaker acid like acetic acid can reduce side reactions, representing a more benign approach.

Temperature control is another key factor in process optimization. Conducting the nitrosation at lower temperatures, around 10°C, is known to minimize the decomposition of the product and the formation of byproducts.

Furthermore, the process outlined in patent CN115260106A is presented as a method that reduces the generation of pollutants and avoids the use of toxic substances often found in older chemical processes. google.com This aligns with the green chemistry goal of designing safer chemical syntheses.

Atom Economy and Waste Reduction in Synthesis of this compound

Atom economy, a core principle of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product. The high yields reported for the patent-optimized synthesis of this compound are indicative of high atom economy and efficient waste reduction. google.com

Process optimization plays a direct role in minimizing waste. By carefully controlling reaction conditions such as pH and temperature, the formation of common impurities is suppressed. For instance, incomplete amination can lead to the formation of 1,3-Dimethyl-5-nitro-uracil, while hydrolysis at a pH above 5 can produce 6-Hydroxy derivatives. The optimized synthesis routes achieve high purity (≥99.8%), which significantly reduces the generation of chemical waste and simplifies purification processes.

Industrial-Scale Production Techniques and Advanced Reactor Systems for this compound

The transition from laboratory synthesis to industrial-scale production of this compound involves the use of advanced reactor technologies to ensure consistency, safety, and efficiency. This compound is available as an industrial-grade chemical in bulk quantities, such as 25 kg and 200 kg drums, for use as a pharmaceutical intermediate. indiamart.comcphi-online.com

Modern production facilities often employ continuous flow reactor systems for the nitrosation step, which offers superior heat transfer and control compared to batch reactors. A 2024 study reported achieving an 89% yield in a microreactor using sodium nitrite and acetic acid at 70°C, with a short residence time of only 8 minutes.

Table 2: Comparison of Advanced Reactor Systems for Industrial Synthesis

| Reactor Type | Benefits | Challenges |

|---|---|---|

| Tubular Flow Reactor | Reported 10% higher yield compared to batch reactors, enhanced heat transfer, and consistency. | Potential for clogging. |

| Microchannel Reactor | Can lead to a 50% reduction in solvent use, precise process control. | High initial capital cost. |

For purification on an industrial scale, methods such as recrystallization using an ethanol-water mixture and High-Performance Liquid Chromatography (HPLC) with C18 columns are employed to achieve purities exceeding 99.9%.

Advanced Chemical Reactivity and Derivatization Strategies of 6 Amino 1,3 Dimethyl 5 Nitrosouracil

Electrophilic and Nucleophilic Transformations Involving the Nitroso Group

The nitroso group at the C5 position is the most reactive site in 6-amino-1,3-dimethyl-5-nitrosouracil, participating in a variety of transformations, including redox reactions and condensations. This reactivity is enhanced by the electron-donating C6-amino group, making the C5 position susceptible to both electrophilic and nucleophilic interactions.

The nitroso group can be readily reduced to an amino group, a critical step in the synthesis of many heterocyclic systems. Common reducing agents include sodium dithionite (B78146) or catalytic hydrogenation. nih.gov Conversely, the nitroso group can be oxidized to a nitro group using reagents like hydrogen peroxide or potassium permanganate.

This moiety also acts as an effective oxidizing agent in certain reactions. For instance, when reacting with thiols, the nitroso group facilitates the formation of disulfide bonds from the thiol reactants. The reaction of this compound with various thiols leads to a mixture of condensation and oxidation-reduction products. Depending on the thiol and reaction conditions, products can include disulfides, as well as heterocyclic systems like pteridine-2,4-diones and purine-2,6-diones.

| Reactant Type | Reaction Conditions | Major Products |

|---|---|---|

| Aliphatic thiols | Room temperature, aqueous pH | Disulfides, 4,6-dimethyl nih.govbohrium.comrsc.orgthiadiazolo[3,4-d]pyrimidine-5,7-dione |

| Aromatic thiols | Reflux, polar aprotic solvents | Pteridine-2,4-diones, Purine-2,6-diones |

| Thiourea derivatives | Acidic conditions | Pyrimidopteridines, 5,6-diamino-1,3-dimethyluracil (B14760) |

Reactions Involving the Amino Functionality of this compound

The primary documented role of the C6-amino group in this compound is not in undergoing independent transformations but in acting in concert with the C5-nitroso group (or its derivatives) to facilitate heterocyclic ring formation. The most significant reaction pathway involving both the C5 and C6 positions is the reduction of the nitroso group to yield 5,6-diamino-1,3-dimethyluracil. nih.govchemicalbook.com This diamine is a crucial building block where both the original C6-amino group and the newly formed C5-amino group participate in subsequent condensation and cyclization reactions to build fused heterocyclic systems. nih.govnih.gov

Heterocyclic Synthesis and Ring Expansion Reactions with this compound

This compound is a key starting material for a wide range of nitrogen-containing heterocyclic compounds. Its utility stems from its capacity to be converted into the highly reactive 5,6-diamino-1,3-dimethyluracil, which can then be cyclized with various reagents. chemicalbook.com

Lumazine (B192210) derivatives can be synthesized from this compound. One method involves the reaction with phenacylidenetriphenylphosphorane in refluxing toluene, which yields 7-substituted 1,3-dimethyllumazines. Another approach is the reaction of the precursor with dicarbonyl compounds. For example, the reaction with 2,4-pentanedione under Timmis conditions leads to the formation of 6-acetyl-1,3,7-trimethyllumazine.

Pteridine (B1203161) structures are accessible from 6-amino-5-nitrosouracil (B44844) precursors. The reaction of 6-amino-5-nitrosouracils with Meldrum's acid has been shown to produce 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridine-6-carboxylic acid. Furthermore, reactions with thiols can lead to pteridine-2,4-diones.

A notable route to purine (B94841) derivatives, specifically theophylline (B1681296) analogues, involves the direct reaction of this compound with benzylidenetriphenylphosphoranes. rsc.org This reaction proceeds via nucleophilic attack at the C5 position, followed by the elimination of triphenylphosphine (B44618) oxide, providing an efficient method for synthesizing caffeine-related alkaloids. rsc.org

| Phosphorane Reagent | Conditions | Product Type |

|---|---|---|

| Benzylidenetriphenylphosphorane | 80°C, inert atmosphere | Theophylline analogues (1,3-dimethylxanthine) |

| Phenacylidenetriphenylphosphorane | Reflux in toluene | 7-Substituted 1,3-dimethyl-lumazines |

The synthesis of xanthine (B1682287) derivatives typically proceeds via the 5,6-diamino-1,3-dimethyluracil intermediate, which is obtained by the reduction of this compound. nih.govsemanticscholar.org This nitrosation-reduction sequence is a cornerstone of the classical Traube purine synthesis. nih.govchemicalbook.com Once the 5,6-diaminouracil (B14702) is formed, it can be reacted with various reagents to form the fused imidazole (B134444) ring of the xanthine core. researchgate.net Common methods include:

Reaction with Aldehydes: Condensation with an aldehyde yields a Schiff base (an imine), which then undergoes oxidative cyclization to form the 8-substituted xanthine. nih.govnih.gov

Reaction with Carboxylic Acids: The diamine can be coupled with carboxylic acids to form a 5-carboxamidouracil intermediate. bohrium.comnih.gov Subsequent cyclization, often promoted by reagents like sodium hydroxide (B78521) or by heating, yields the 8-substituted xanthine. nih.gov

Oxidation-Reduction Pathways of the Nitroso Group in this compound

The nitroso group at the 5-position of the uracil (B121893) ring is a key functional group that dictates much of the compound's reactivity, particularly in redox reactions. This group can undergo both oxidation and reduction to yield different derivatives.

Oxidation: Under the influence of strong oxidizing agents, the nitroso group (-NO) can be oxidized to a nitro group (-NO₂). This transformation results in the formation of 6-Amino-1,3-dimethyl-5-nitro-uracil.

Reduction: Conversely, the reduction of the nitroso group leads to the formation of an amino group (-NH₂). This reaction yields 5,6-diamino-1,3-dimethyluracil, a key intermediate for the synthesis of other heterocyclic systems. rsc.org Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be employed for this purpose.

| Reaction Type | Reagent Type | Product |

| Oxidation | Strong oxidizing agents (e.g., Potassium permanganate) | 6-Amino-1,3-dimethyl-5-nitro-uracil |

| Reduction | Reducing agents (e.g., Sodium borohydride) | 5,6-diamino-1,3-dimethyluracil |

Condensation and Redox Reactions with Thiol-containing Compounds

The reaction of this compound with various thiol-containing compounds is complex, leading to a mixture of condensation and oxidation-reduction products. rsc.org The susceptibility of nitroso compounds to reduction by thiols competes with condensation pathways. electronicsandbooks.com

Detailed studies have shown that these reactions can yield a diverse array of products, including:

Disulphides rsc.org

4,6-dimethyl rsc.orgacs.orgthiadiazolo[3,4-d]pyrimidine-5,7-dione rsc.org

Pteridine-2,4-diones rsc.org

Purine-2,6-diones rsc.org

Pyrimidopteridines rsc.org

5,6-diamino-1,3-dimethyluracil rsc.org

The formation of 5,6-diamino-1,3-dimethyluracil and the corresponding disulphides from the thiols is proposed to occur through an intramolecular oxidation-reduction process between the nitroso group and the thiol. electronicsandbooks.com The specific condensation products formed are dependent on the structure of the thiol reagent. electronicsandbooks.com For instance, thiols with an available ethylene (B1197577) group, such as ethane-thiol, can yield a mixture of purine and pteridine derivatives. electronicsandbooks.com In contrast, a thiol like phenylmethanethiol, which contributes a single methylene (B1212753) group, leads to the expected 8-phenylpurinedione. electronicsandbooks.com

| Thiol Reagent Type | Product Type(s) | Example Product(s) |

| Thiols with an ethylene group (e.g., Ethane-thiol) | Mixture of purines and pteridines electronicsandbooks.com | 1,3-dimethylpurine-2,6-dione and 6-substituted 1,3-dimethylpteridine-2,4-dione electronicsandbooks.com |

| Thiols with a methylene group (e.g., Phenylmethanethiol) | Purine derivatives electronicsandbooks.com | 8-phenylpurinedione electronicsandbooks.com |

| General Thiols | Redox and Condensation Products rsc.org | Disulphides, 5,6-diamino-1,3-dimethyluracil, various heterocyclic systems rsc.org |

Novel Reaction Pathways and Mechanistic Elucidation of this compound (e.g., with Lead Tetraacetate)

Beyond its fundamental redox chemistry, this compound engages in several novel reaction pathways, expanding its utility in heterocyclic synthesis.

Reaction with Lead Tetraacetate: A notable transformation occurs upon the oxidation of this compound with lead tetraacetate in a glacial acetic acid solution. acs.org This reaction proceeds with a rapid discharge of the compound's characteristic purple color and the evolution of nitrogen gas. acs.org The major product isolated from this intriguing transformation is 1,3,6,8-tetramethyl-2,4,5,7-(1H,3H,6H,8H)-pyrimido[5,4-g]pteridinetetrone 10-oxide . acs.org A minor product, 4,6-dimethyl-5,7-(4H,6H)-furazano[3,4-d]pyrimidinedione , is also formed. acs.org

Reaction with Benzylidenetriphenylphosphoranes: Another synthetic route involves the treatment of this compound with benzylidenetriphenylphosphoranes. This reaction provides a direct pathway to the synthesis of theophylline (1,3-dimethylxanthine) derivatives, which are important purine compounds. rsc.org

| Reagent | Major Product(s) | Minor Product(s) |

| Lead Tetraacetate | 1,3,6,8-tetramethyl-2,4,5,7-(1H,3H,6H,8H)-pyrimido[5,4-g]pteridinetetrone 10-oxide acs.org | 4,6-dimethyl-5,7-(4H,6H)-furazano[3,4-d]pyrimidinedione acs.org |

| Benzylidenetriphenylphosphoranes | Theophylline derivatives rsc.org | Not specified |

Supramolecular Interactions and Crystal Engineering Studies of this compound Derivatives

The derivatives of this compound are valuable subjects for studies in supramolecular chemistry and crystal engineering. The interactions within the crystal lattice are often governed by non-covalent forces, such as hydrogen bonding. The ability of the uracil scaffold and its functional groups to act as hydrogen bond donors and acceptors facilitates the formation of ordered, multidimensional structures.

Research into the derivatives of this compound has led to the discovery of unique supramolecular assemblies. For example, a co-crystal formed between lumazine (a pteridine derivative conceptually related to uracil derivatives) and perchloric acid demonstrates a notable supramolecular structure. acs.org This assembly is mediated by a unique monohydrated hydronium ion (H₅O₂⁺), highlighting the complex and specific interactions that can be engineered in the solid state. acs.org The tautomeric forms of the parent compound and its derivatives can also significantly influence their binding affinities and regioselectivity in reactions, which is a key consideration in crystal engineering.

Tautomeric Equilibria and Conformational Analysis of 6 Amino 1,3 Dimethyl 5 Nitrosouracil

Identification and Characterization of Tautomeric Forms (Nitrone–Enamine, Oxime–Imine, Keto–Imine)

6-Amino-1,3-dimethyl-5-nitrosouracil (NAU) is a notable example of a tautomeric compound, primarily existing in a state of equilibrium between two major forms: a nitrone–enamine form and an oxime–imine form. researchgate.net These isomers, which differ in the position of a proton, exhibit distinct structural and electronic properties.

The nitrone–enamine tautomer , often designated as Tautomer A, and the oxime–imine tautomer , referred to as Tautomer B, are the most extensively studied forms in the scientific literature. researchgate.net The presence of both an amino group and a nitroso group within the uracil (B121893) structure facilitates this dynamic interconversion. A third potential tautomer, the keto-imine form, has also been considered, particularly in protic solvents like water. This form involves the non-conjugated nitroso and amino groups.

The characterization of these tautomers relies on a combination of spectroscopic and crystallographic methods. Single-crystal X-ray diffraction has been instrumental in definitively identifying the solid-state structure. For instance, in a solvate crystal with dimethyl sulfoxide (B87167) (DMSO), only the nitrone–enamine (Tautomer A) was observed, highlighting its stability in that specific crystalline environment. researchgate.net

Table 1: Characterized Tautomeric Forms of this compound

| Tautomer Name | Common Designation | Key Structural Features | Predominant Environment (Example) |

|---|---|---|---|

| Nitrone–Enamine | Tautomer A | Characterized by a nitrone (N+=O−) group adjacent to an enamine (C=C-N) system. | DMSO (in solution and solvate crystal) researchgate.net |

| Oxime–Imine | Tautomer B | Features an oxime (C=N-OH) group and an imine (C=N) bond within the ring structure. | Studied computationally researchgate.net |

Influence of Solvent Environment on Tautomeric Preference and Stability

The equilibrium between the different tautomers of this compound is highly sensitive to the surrounding solvent environment. researchgate.net The polarity of the solvent and its ability to form hydrogen bonds can significantly stabilize one tautomer over another. researchgate.netnih.gov

Research has shown that in a dimethyl sulfoxide (DMSO) solution, the nitrone–enamine form (Tautomer A) is dominant. researchgate.net This preference is attributed to the formation of stable hydrogen bonds between the DMSO molecules and the NAU molecule. Specifically, the oxygen atom of DMSO acts as a hydrogen bond acceptor, interacting with hydrogen atoms from the amino group of the NAU molecule. researchgate.net These interactions effectively stabilize the nitrone–enamine structure, preserving this form during the crystallization process from a DMSO solution. researchgate.net

The general principle is that polar solvents can alter the electronic properties of substituent groups and the aromaticity of the heterocyclic ring, thereby shifting the tautomeric equilibrium. nih.govmdpi.com The ability of a solvent to stabilize dipolar structures is a key factor in determining which tautomeric form will be energetically favored in that medium. mdpi.com

Advanced Spectroscopic Investigations of Tautomerism

A suite of advanced spectroscopic techniques is essential for investigating the complex tautomerism of this compound. These methods provide critical insights into the molecular structure in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is a powerful tool for studying tautomers in solution. The chemical shifts of labile protons, such as those on the amino group, are particularly informative. researchgate.net For example, comparisons between predicted and experimental ¹H NMR spectra have been used to verify that the nitrone–enamine tautomer is the major species in a DMSO solution. researchgate.net

X-ray Diffraction (XRD) : Single-crystal and powder XRD are definitive methods for determining the structure of the compound in the solid state. researchgate.net XRD analysis has confirmed the exclusive presence of the nitrone–enamine tautomer in solvate crystals grown from DMSO, providing unambiguous evidence of its structure and the orientation of the nitroso group. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic vibrational modes of functional groups. The N–H stretches of the amino group (typically around 3300 cm⁻¹) and the C=O and N–O vibrations (around 1650–1700 cm⁻¹) can help distinguish between tautomeric forms.

UV-Visible (UV-Vis) Spectroscopy : The electronic transitions within the molecule give rise to absorption bands in the UV-Vis spectrum. The position of the maximum absorption (λmax) can be dependent on the tautomeric form and the pH of the solution, providing another avenue for studying the equilibrium.

Computational Chemistry Approaches to Tautomeric Stability and Interconversion

Computational chemistry provides a powerful lens for examining the energetics and dynamics of tautomeric systems, offering insights that complement experimental findings.

Quantum Chemical Calculations for Tautomeric Systems

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers and to understand the factors governing their interconversion. researchgate.netsciforum.net

For this compound, these calculations have been employed to determine the favored tautomeric form in a DMSO solution. researchgate.net By calculating properties such as the electrostatic potential and binding energies, researchers can model the interaction modes between the solute (NAU) and the solvent (DMSO). researchgate.net These computational models have successfully predicted that complexes containing the nitrone–enamine tautomer (Tautomer A) are more stable and therefore dominate in the solution, a finding that aligns with experimental NMR data. researchgate.net Such calculations are crucial for rationalizing why a particular tautomer is preserved during processes like solvate crystallization. researchgate.net

Table 2: Application of Quantum Chemical Calculations

| Calculation Type | Purpose | Key Findings for this compound | Reference |

|---|---|---|---|

| Electrostatic Potential Analysis | To identify sites for intermolecular interactions. | Revealed possible interaction modes between DMSO and NAU. | researchgate.net |

| Binding Energy Calculation | To determine the stability of tautomer-solvent complexes. | Showed that Tautomer A-containing complexes are more stable in DMSO. | researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations have been conducted to analyze the conformational behavior and interactions within a solvent environment. researchgate.net

By simulating a system containing NAU molecules within a box of solvent molecules (like DMSO), researchers can observe how the solvent organizes around the different tautomers. researchgate.net One key analytical tool used in these simulations is the Radial Distribution Function (RDF) . The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle. Analysis of the RDF for the NAU-DMSO system helped to understand the hydrogen bonding patterns in the solution, revealing that the interactions are similar to those found in the solid-state crystal structure. researchgate.net This simulation work provided strong evidence that the hydrogen bonding network in the solution plays a critical role in stabilizing and preserving the nitrone–enamine tautomer. researchgate.net

Biological Activities and Molecular Mechanisms of 6 Amino 1,3 Dimethyl 5 Nitrosouracil

Interactions with Biomolecules and Cellular Components

The biological effects of 6-Amino-1,3-dimethyl-5-nitrosouracil are thought to stem from its direct interactions with essential biomolecules. Research has centered on its engagement with nucleic acids and proteins, which can lead to significant alterations in cellular function. The compound's ability to exist in different tautomeric forms may also play a role in its binding affinity and specificity toward various biological targets.

Scientific investigations have explored the interactions between this compound and nucleic acids. The mechanism of action is believed to involve its potential effects on the structure and function of DNA and RNA. The reactive nature of the nitroso group allows the compound to form bonds with biomolecules, potentially leading to modifications of the nucleic acid structure.

The biological activity of this compound is also attributed to its capacity to interact with proteins. Such interactions can lead to the modulation of protein function and interference with critical enzymatic pathways.

A primary mechanism of action for this compound involves the formation of covalent bonds. The electrophilic nitroso group is capable of reacting with nucleophilic sites present in biomacromolecules. For instance, the compound has been shown to react with thiols, which are present in the amino acid cysteine, through condensation and oxidation-reduction pathways. rsc.org This covalent modification can irreversibly alter the structure and function of proteins and other biological macromolecules.

By interacting with proteins, this compound can interfere with essential enzymatic processes. This interference may occur through binding to the active site of an enzyme, thereby blocking substrate access, or by binding to an allosteric site, which alters the enzyme's conformation and catalytic activity.

Studies on structurally related compounds, such as 6-(alkylamino)-5-nitrosoisocytosines, have demonstrated potent inhibition of the enzyme dihydropteroate (B1496061) synthase from Escherichia coli. nih.gov Kinetic analysis revealed that these inhibitors compete with the pteridine (B1203161) substrate for the enzyme's active site. nih.gov This suggests that this compound may act on similar enzymatic targets.

Protein Interactions and Enzyme Activity Modulation

Antimicrobial Research Applications of this compound

Research has highlighted the potential of this compound as an antimicrobial agent. Studies indicate that the compound exhibits significant antibacterial properties against a variety of pathogenic bacterial strains.

This compound has demonstrated notable efficacy against common pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Research has indicated that its Minimum Inhibitory Concentration (MIC) values can be lower than those of some conventional antibiotics, highlighting its potential as a therapeutic alternative.

However, it is worth noting that while some related 5-nitrosoisocytosine derivatives were found to be potent inhibitors of a key bacterial enzyme (dihydropteroate synthase), they did not exhibit significant whole-cell antibacterial activity. nih.gov Researchers hypothesized this could be due to poor transport of the compounds across the bacterial cell wall or rapid metabolic inactivation. nih.gov

Below is a table summarizing the reported antibacterial efficacy of this compound.

| Bacterial Strain | Observed Activity | Reference |

| Staphylococcus aureus | Notable inhibition observed. | |

| Escherichia coli | Effective against this common pathogen. |

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Research has indicated that this compound (DANU) possesses notable antibacterial properties. Studies have demonstrated its efficacy against various bacterial strains, including the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli. While specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for DANU alone are not extensively reported in publicly available literature, it has been noted that its MIC values were determined to be lower than those of some conventional antibiotics, highlighting its potential as a promising antimicrobial agent.

Further research has explored the antimicrobial activity of metal complexes incorporating DANU as a ligand. For instance, a study on various metal complexes of DANU reported MIC values ranging from 11.07 to 708.64 µM against a panel of Gram-positive and Gram-negative bacteria, demonstrating that complexation can modulate its antibacterial efficacy.

Table 1: Reported MIC Values for Metal Complexes of this compound

| Bacterial Strain | MIC (µM) Range |

| Gram-positive bacteria | 11.07 - 708.64 |

| Gram-negative bacteria | 11.07 - 708.64 |

Anticancer Research and Cytotoxic Potency of this compound

The potential of this compound as an anticancer agent has been a significant area of investigation. The compound has demonstrated cytotoxic effects against various cancer cell lines, primarily through the induction of programmed cell death.

Induction of Apoptosis and Cell Death Pathways in Cancer Cell Lines (e.g., HeLa, MCF-7)

In vitro studies have shown that DANU can induce apoptosis in human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of apoptosis induction is believed to involve the interaction of the nitroso group with biological macromolecules like DNA and proteins, leading to cellular damage and the activation of apoptotic pathways. While detailed studies on the specific caspases activated by DANU are limited, the process of apoptosis generally involves the activation of initiator caspases (such as caspase-8 and caspase-9) and executioner caspases (such as caspase-3 and caspase-7). The activation of these proteases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are key regulators of the mitochondrial pathway of apoptosis. The ratio of these proteins can determine the cell's susceptibility to apoptotic stimuli.

Complexation with Metal Centers and Enhanced Antiproliferative Activity (e.g., Rhenium Complexes)

The biological activity of this compound can be significantly enhanced through complexation with metal centers. Rhenium complexes of DANU, in particular, have been shown to possess potent antiproliferative activity. These complexes, with the general formula [ReCl(CO)3L] where L is a 6-amino-5-nitrosouracil (B44844) derivative, have been synthesized and characterized. nih.gov The coordination of the rhenium(I) tricarbonyl core to the nitrosouracil ligand can lead to a distorted octahedral geometry, with the ligand acting in a bidentate fashion. nih.gov

The evaluation of these rhenium complexes against a panel of human tumor cell lines, including MCF-7 (breast cancer), EVSA-T (breast cancer), NB69 (neuroblastoma), H4 (glioma), and ECV (bladder carcinoma), has demonstrated their potential as cell growth modulators. nih.gov At low concentrations, these complexes have been suggested to exhibit estrogenic-like characteristics. nih.gov The enhanced antiproliferative activity of these metal complexes is thought to arise from the modified electronic properties of the ligand upon coordination, which can influence its interaction with biological targets.

Table 2: Antiproliferative Activity of Selected Rhenium Complexes (Representative Data)

| Cell Line | Compound | IC50 (µM) |

| HeLa | Rhenium Complex 9 | < 20 |

| HeLa | Rhenium Complex 10 | < 20 |

| HeLa | Rhenium Complex 13 | < 20 |

| A2780 | Rhenium Complex 9 | 3.5 ± 2.8 |

| A2780 | Rhenium Complex 10 | 2.2 ± 1.8 |

| A2780 | Rhenium Complex 13 | 2.2 ± 0.2 |

| MRC-5 (Normal Lung Fibroblasts) | Rhenium Complex 9 | 10.7 ± 0.5 |

| MRC-5 (Normal Lung Fibroblasts) | Rhenium Complex 10 | 6.0 ± 1.9 |

| MRC-5 (Normal Lung Fibroblasts) | Rhenium Complex 13 | 4.1 ± 0.9 |

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies, which compare the activity of DANU with its structural analogs, provide insights into the key functional groups responsible for its biological effects.

A comparison with 6-Amino-1,3-dimethyluracil (B104193) , which lacks the 5-nitroso group, highlights the critical role of the nitroso moiety in the observed biological activities. The absence of this electron-withdrawing group generally leads to a reduction in both antimicrobial and anticancer potency.

Furthermore, modifications at the N1 and N3 positions of the uracil (B121893) ring also influence activity. For example, replacing one of the methyl groups with a bulkier alkyl group, such as in 6-amino-1-isobutyl-3-methyl-5-nitrosouracil , can affect the compound's lipophilicity and, consequently, its ability to permeate cell membranes.

The amino group at the C6 position is also crucial for its activity. Derivatives of 5-cinnamoyl-6-aminouracils have been found to exhibit anticancer activity, suggesting that the 6-amino position can be a site for further modification to enhance therapeutic potential. nih.gov The planar conformation of these molecules is thought to facilitate stacking interactions with DNA bases. nih.gov

In essence, the presence of the 5-nitroso group, the amino group at the 6-position, and the nature of the substituents at the N1 and N3 positions are all critical determinants of the biological activity of this class of compounds.

Computational and Theoretical Chemistry Studies of 6 Amino 1,3 Dimethyl 5 Nitrosouracil

Electronic Structure and Reactivity Predictions

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the electronic structure and reactivity of 6-Amino-1,3-dimethyl-5-nitrosouracil. These calculations can determine the distribution of electrons within the molecule, identifying regions that are electron-rich or electron-deficient, which in turn governs its chemical behavior.

DFT calculations have been used to predict the electrophilic and nucleophilic sites of the molecule. The nitroso group (-NO) is a strong electron-withdrawing group, which significantly influences the electronic landscape of the uracil (B121893) ring. This makes the nitroso oxygen an electrophilic center, prone to attack by nucleophiles. Conversely, the amino group (-NH2) at the 6-position acts as a nucleophilic center. These predictions are crucial for understanding the reaction mechanisms in which this compound is involved, such as in the synthesis of derivatives like theacrine and lumazine (B192210).

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Parameter | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available in search results | Data not available in search results |

| LUMO Energy | Data not available in search results | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results | Data not available in search results |

| Dipole Moment | Data not available in search results | Data not available in search results |

Spectroscopic Property Simulations and Experimental Validation

Computational methods can simulate various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis). These simulations, when compared with experimental data, provide a powerful means of validating the computed molecular structure and understanding the origins of spectroscopic features.

Experimental spectroscopic data for this compound is available. For instance, its infrared spectrum shows characteristic vibrational bands for the N-H, C=O, and N-O functional groups. The NIST WebBook provides an experimental IR spectrum for this compound. nist.gov However, detailed computational studies that simulate and assign these vibrational frequencies for direct comparison are not extensively reported in the available literature. Such a comparison would involve calculating the vibrational frequencies and intensities using methods like DFT and comparing them to the experimental spectrum. Discrepancies between the simulated and experimental spectra can often be reconciled by considering factors such as solvent effects and anharmonicity.

Table 2: Comparison of Experimental and Simulated Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Simulated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H stretch | ~3300 | Data not available in search results | Amino group |

| C=O stretch | ~1700-1650 | Data not available in search results | Uracil ring carbonyls |

| N=O stretch | ~1500 | Data not available in search results | Nitroso group |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or a nucleic acid. This method is invaluable in drug discovery for understanding the mechanism of action and for designing new, more potent drugs.

For this compound, molecular docking studies have been suggested to explain its cytotoxic effects through interactions with DNA bases or the active sites of enzymes. nih.gov The planar structure of the uracil ring allows it to intercalate between the base pairs of DNA, potentially disrupting DNA replication and transcription. The functional groups on the molecule, such as the amino and nitroso groups, can form specific hydrogen bonds and other non-covalent interactions with the residues in the active sites of enzymes, leading to their inhibition. However, specific studies detailing the binding energies and interacting residues with particular biological targets like topoisomerases or kinases were not found in the reviewed literature.

Table 3: Predicted Binding Interactions from Molecular Docking (Hypothetical Data)

| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| DNA Topoisomerase II | Data not available in search results | Data not available in search results |

| Protein Kinase (e.g., EGFR) | Data not available in search results | Data not available in search results |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.

While specific QSAR studies focusing solely on this compound are not prevalent, broader studies on pyrimidine (B1678525) and uracil derivatives have been conducted to understand their anticancer properties. mdpi.com These studies often use a variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. The goal is to develop a mathematical equation that can predict the biological activity (e.g., cytotoxicity against a cancer cell line) based on these descriptors. For nitroso-containing compounds, descriptors related to hydrophobicity and electronic properties have been shown to be important for their biological activity. nih.govmdpi.com

Development of Novel Computational Methodologies for Uracil Derivatives

The study of uracil and its derivatives is a very active area of research, leading to the development of new computational methodologies to better understand their properties. One area of focus is the study of tautomerism in uracil analogs. Uracil can exist in different tautomeric forms, and the relative stability of these tautomers can have a significant impact on their biological activity. Computational methods are being developed to accurately predict the energies of different tautomers and the barriers for their interconversion, often including the effects of the surrounding environment, such as solvent or a biological macromolecule.

Another area of development is in the accurate prediction of physicochemical properties, such as solubility and lipophilicity, using computational tools. mdpi.com These properties are critical for the drug-likeness of a compound and its pharmacokinetic profile. The development of more accurate and efficient computational methods for predicting these properties is an ongoing effort in the field.

Applications in Advanced Materials and Sensor Development

Design and Synthesis of Chemosensors and Biosensors Based on 6-Amino-1,3-dimethyl-5-nitrosouracil

While direct applications of this compound as a sensor are not extensively documented, its structural motifs and reactivity patterns provide a clear blueprint for the rational design of novel chemosensors and biosensors. The core strategy revolves around the modification of the ADMU molecule to induce a measurable signal change—such as color, fluorescence, or an electrochemical response—upon interaction with a specific analyte.

One promising avenue involves the conversion of the nitroso group to an azo moiety. For instance, derivatives like 6-amino-5-(arylazo)-1,3-dimethyluracils have been shown to exhibit solvatochromism, where the color of the compound changes depending on the polarity of the solvent. This property is a cornerstone of sensor design, as the binding of an analyte can alter the microenvironment of the dye, leading to a visible color change. Such derivatives have been utilized as fluorescent dyes and sensors.

The design of sensors based on ADMU can also leverage its ability to form stable complexes with metal ions. The coordination of metal ions with the nitroso and adjacent carbonyl groups can be expected to perturb the electronic structure of the molecule, potentially leading to changes in its absorption or fluorescence spectra. This principle can be harnessed to develop selective colorimetric or fluorescent sensors for various metal ions. The synthesis of such sensors would involve reacting ADMU with a target metal salt and characterizing the resulting complex's spectroscopic properties.

Furthermore, the reactive 6-amino group offers a site for chemical modification, allowing for the attachment of other functional units. For example, a fluorophore could be appended to the ADMU molecule. Upon metal binding to the nitroso-uracil core, the fluorescence of the attached fluorophore could be quenched or enhanced through processes like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), forming the basis of a highly sensitive biosensor.

The synthesis of these potential sensors would typically start with 6-Amino-1,3-dimethyluracil (B104193), which is then nitrosated using agents like sodium nitrite (B80452) in an acidic medium to yield ADMU. Subsequent modifications, such as the aforementioned conversion to an azo dye or attachment of a signaling unit, would follow standard organic synthesis protocols.

Table 1: Potential Design Strategies for Sensors Based on this compound

| Sensor Type | Design Principle | Potential Analyte |

| Colorimetric Sensor | Modification of the nitroso group to a solvatochromic azo dye. | Metal ions, small organic molecules |

| Fluorescent Sensor | Formation of metal complexes that alter the intrinsic (though weak) fluorescence or the fluorescence of a tethered fluorophore. | Heavy metal ions, biologically relevant cations |

| Electrochemical Sensor | Immobilization on an electrode surface to detect changes in redox potential upon analyte binding. | Metal ions, biomolecules |

Integration of this compound Derivatives into Functional Materials

The integration of this compound derivatives into functional materials opens up possibilities for creating materials with novel optical, electronic, or recognition properties. The reactivity of the uracil (B121893) ring and its substituents allows for the incorporation of this moiety into larger polymeric structures or for its attachment to the surfaces of other materials.

The chemical modification of uracil derivatives is a well-established field, with numerous methods available for functionalizing the 5 and 6 positions of the uracil ring. mdpi.com These methods can be adapted to polymerize ADMU derivatives or to graft them onto other polymer backbones. For example, the amino group of ADMU could be used as a site for initiating polymerization or for covalent attachment to a pre-existing polymer. The synthesis of polymers containing uracil derivatives has been explored for applications such as drug delivery.

Coordination polymers represent another exciting frontier. The ability of uracil derivatives to coordinate with metal ions can be exploited to construct one-, two-, or three-dimensional coordination polymers. acs.org These materials can exhibit interesting properties such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing. The synthesis of such materials would involve the reaction of an ADMU derivative with a suitable metal salt under conditions that favor the formation of an extended network.

Surface modification is another key area where ADMU derivatives could be employed. The attachment of uracil and its derivatives to various surfaces, including silica (B1680970) and clay minerals, has been investigated. rsc.org This can be achieved through the formation of covalent bonds or through non-covalent interactions like hydrogen bonding and physisorption. Functionalizing a surface with ADMU could impart specific recognition capabilities, for instance, for capturing complementary nucleic acid sequences or for the selective binding of proteins.

The synthesis of these functional materials would leverage the known reactivity of ADMU and other uracil derivatives. For instance, the reaction of ADMU with thiols can lead to a variety of condensation and redox products, indicating its potential for creating diverse chemical structures within a material. rsc.org

Table 2: Potential Applications of Functional Materials Incorporating this compound Derivatives

| Material Type | Integration Method | Potential Application |

| Functional Polymers | Copolymerization or grafting onto polymer backbones. | Smart hydrogels, responsive materials |

| Coordination Polymers | Self-assembly with metal ions. | Porous materials for storage, heterogeneous catalysis |

| Surface-Modified Materials | Covalent or non-covalent attachment to surfaces. | Biosensor surfaces, biocompatible coatings |

Future Directions and Emerging Research Avenues for 6 Amino 1,3 Dimethyl 5 Nitrosouracil

Targeted Drug Delivery Systems Incorporating 6-Amino-1,3-dimethyl-5-nitrosouracil Derivatives

The future of therapeutics lies in precision, delivering active molecules directly to diseased cells while sparing healthy tissue. Derivatives of this compound are prime candidates for integration into targeted drug delivery systems. The reactive handles on the uracil (B121893) ring—specifically the C6-amino group and the C5-nitroso group (or its reduced amino derivative)—can be chemically modified to conjugate the molecule to various delivery platforms.

Emerging strategies include:

Nanocarrier Conjugation: Derivatives can be covalently attached to the surface of nanoparticles, such as liposomes, polymers, or albumin-based particles. For instance, following the strategy used for drugs like 5-fluorouracil, derivatives could be loaded into folate-decorated albumin nanoparticles to actively target cancer cells that overexpress the folate receptor biointerfaceresearch.com.

DNA-Based Nanostructures: Uracil-modified DNA nanotubes have been developed for targeted drug release. These systems can be designed to disassemble in response to enzymes that are more active in cancer cells, releasing their therapeutic payload nih.govacs.org. A similar approach could be envisioned for derivatives of this compound, leveraging the structural similarity to the natural nucleobase.

Supramolecular Assemblies: The uracil moiety can form specific hydrogen bonds with adenine. This complementary interaction has been exploited to drive the co-assembly of uracil-functionalized polymers and adenine-modified drugs into stable nanogels. This system demonstrates high drug-loading capacity and pH-triggered release, offering a sophisticated method for selective cancer chemotherapy nih.gov. Derivatives of this compound could be incorporated into similar smart materials.

The functional groups on the this compound scaffold provide the necessary anchor points for these advanced delivery strategies, transforming a versatile chemical building block into a potential precision therapeutic.

Combinatorial Chemistry and High-Throughput Library Synthesis of Analogues

To explore the full therapeutic potential of the this compound scaffold, a systematic investigation of its chemical space is necessary. Combinatorial chemistry, coupled with high-throughput screening (HTS), offers a powerful paradigm for generating and evaluating large libraries of related compounds to identify novel bioactive molecules.

The core structure of this compound is particularly amenable to combinatorial diversification. The C5-nitroso and C6-amino groups are key reaction sites. For example, the nitroso group can undergo condensation reactions, while its reduction to a 5-amino group opens up a plethora of subsequent chemical transformations. This 5,6-diaminouracil (B14702) intermediate is a crucial precursor for creating fused heterocyclic systems. A practical synthesis involves condensing 5,6-diaminouracil derivatives with a wide variety of carboxylic acids to produce a library of 6-amino-5-carboxamidouracils, which are direct precursors to 8-substituted xanthines frontiersin.org.

A potential workflow for generating a focused library is outlined below:

| Scaffold | Reaction Site | Reaction Type | Example Reactants | Resulting Structures |

|---|---|---|---|---|

| This compound | C5-Nitroso Group | Cyclocondensation | Benzylidenetriphenylphosphoranes | Theophylline (B1681296) Derivatives rsc.org |

| 5,6-Diamino-1,3-dimethyluracil (B14760) (from reduction of nitroso group) | C5-Amino Group | Amide Coupling | Library of diverse carboxylic acids | 6-Amino-5-carboxamidouracil Analogues frontiersin.org |

| 5,6-Diamino-1,3-dimethyluracil | C5 & C6 Amino Groups | Cyclization | Ninhydrin | Indenopteridine Derivatives scirp.org |

Once synthesized, these libraries can be subjected to HTS assays to screen for various biological activities, including antiviral, antibacterial, and anticancer properties, rapidly identifying lead compounds for further development nih.govnih.gov.

Advanced Spectroscopic and Imaging Characterization Techniques

As novel analogues of this compound are synthesized, their precise structural and physicochemical characterization is paramount. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for routine confirmation of structure, a deeper understanding requires more advanced methods.

Future research will increasingly rely on a multi-technique approach:

Single-Crystal X-ray Crystallography: This technique provides unambiguous determination of the three-dimensional molecular structure. For novel uracil derivatives, it can reveal crucial details about bond lengths, angles, and crystal packing, which are essential for understanding intermolecular interactions and for guiding computational modeling efforts rsc.org.

Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for confirming the exact molecular weight and elemental composition of new compounds. Techniques like tandem MS (MS/MS) can further help in elucidating the structure of metabolites in subsequent in vivo studies.

Computational and Theoretical Chemistry: Methods like Hirshfeld surface analysis and 2D fingerprint plots can be used to investigate and quantify intermolecular interactions within the crystal lattice rsc.org. This provides insight into the stability and potential physicochemical properties of the synthesized compounds.

UV-Visible Spectroscopy: For derivatives that possess chromophores, such as arylazo compounds formed from the nitrosouracil precursor, UV-Vis spectroscopy is used to study their electronic properties and solvatochromic behavior (color changes in different solvents) researchgate.net.

This comprehensive characterization is fundamental to establishing robust structure-activity relationships (SAR) and for the rational design of improved therapeutic agents.

In Vivo Efficacy, Metabolism, and Preclinical Toxicity Research Considerations

Before any derivative of this compound can be considered for therapeutic use, a thorough evaluation of its biological behavior in living systems is required. This involves a phased approach, starting with in vitro assays and progressing to in vivo animal models to assess efficacy, metabolism, and safety.

Key research considerations include:

In Vitro Cytotoxicity: Initial screening using cell lines is necessary to determine the concentration range at which a compound exhibits biological activity and to identify potential toxicity jppres.com.

Pharmacokinetics (ADME): In vivo studies are crucial to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound. This includes determining its half-life in circulation and identifying its major metabolic pathways. For N-nitroso compounds, metabolism can be a key determinant of both efficacy and toxicity nih.gov. Potential metabolic routes for nitrosouracil derivatives could include reduction of the nitroso group or N-demethylation.

Preclinical Toxicology: A comprehensive set of toxicology studies, compliant with Good Laboratory Practices (GLP), must be conducted. These studies evaluate the potential for adverse effects on major organ systems and are essential for establishing a safe dose range for potential human trials altasciences.com.

| Study Type | Purpose | Example Endpoints |

|---|---|---|

| Acute Toxicity | To determine the effects of a single high dose. | Clinical signs of toxicity, mortality (LD50). upums.ac.in |

| Repeat-Dose Toxicity | To evaluate the effects of long-term exposure. | Changes in body weight, blood chemistry, organ pathology. |

| Genotoxicity | To assess the potential for the compound to damage genetic material. | Mutations in bacterial or mammalian cells, chromosomal damage. |

| Reproductive & Developmental Toxicity | To evaluate effects on fertility and fetal development. | Fertility indices, number of live births, birth defects. |

These preclinical studies are critical for identifying a safe and effective therapeutic candidate and are a prerequisite for regulatory approval to begin clinical trials wjpsronline.com.

Rational Design of Next-Generation Uracil-Based Therapeutics